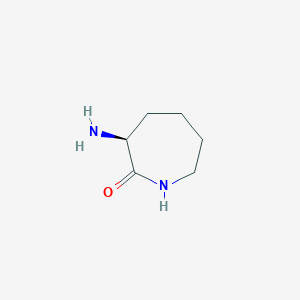

(s)-3-Aminoazepan-2-one

Descripción general

Descripción

La L-lisina lactama (clorhidrato) es un derivado del aminoácido esencial L-lisina. Es una amida cíclica formada por la condensación intramolecular de los grupos amino y carboxilo de la L-lisina. Este compuesto se utiliza a menudo en diversas aplicaciones bioquímicas y farmacéuticas debido a sus propiedades estructurales y reactividad únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La L-lisina lactama (clorhidrato) se puede sintetizar mediante la ciclización de la L-lisina. El proceso suele implicar calentar L-lisina en presencia de un agente deshidratante, como el pentóxido de fósforo, que facilita la eliminación del agua y promueve la formación del anillo lactama. La reacción se lleva a cabo en condiciones controladas para garantizar la pureza y el rendimiento del producto.

Métodos de Producción Industrial: La producción industrial de L-lisina lactama (clorhidrato) a menudo emplea técnicas de fermentación microbiana. Se diseñan genéticamente cepas específicas de bacterias, como Corynebacterium glutamicum, para que sobreproduzcan L-lisina, que luego se convierte en su forma lactama mediante procesos químicos o enzimáticos. Este método es preferible para la producción a gran escala debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La L-lisina lactama (clorhidrato) experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: El anillo lactama puede hidrolizarse de nuevo a L-lisina en presencia de agua y un catalizador ácido o básico.

Oxidación: El compuesto puede oxidarse para formar los derivados cetónicos correspondientes.

Sustitución: El grupo amino en el anillo lactama puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Nucleófilos como los haluros de alquilo o los cloruros de acilo.

Productos Principales:

Hidrólisis: L-lisina.

Oxidación: Derivados cetónicos de la L-lisina lactama.

Sustitución: Diversos derivados de lactama sustituidos.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Intermediate in Organic Synthesis

(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of numerous organic compounds, particularly in pharmaceutical chemistry. Its structure allows for the formation of diverse derivatives that can be tailored for specific biological activities.

1.2 Reaction Types

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carbonyl group in the lactam ring can be reduced to produce amine derivatives.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Applications

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for therapeutic development against inflammatory diseases .

2.2 Antimicrobial Activity

The compound demonstrates potential antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Initial studies suggest it may serve as a lead compound for developing new antimicrobial agents .

2.3 Anti-cancer Effects

Preliminary studies reveal that this compound may possess cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and arrest the cell cycle in cancer cells, indicating its potential role in cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.01 | Apoptosis induction |

| A549 | 5.0 | Cell cycle arrest |

| AGS | 3.9 | Apoptosis induction |

| HT-29 | 4.5 | Cell cycle arrest |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic agent for inflammation. |

| Antimicrobial | Active against various pathogens; potential for new antimicrobial agents. |

| Anti-cancer | Induces apoptosis; inhibits growth in multiple cancer cell lines. |

Case Studies

Case Study 1: Anti-inflammatory Activity

A controlled study demonstrated significant reductions in inflammatory markers when cells were treated with this compound, supporting its potential as an anti-inflammatory therapeutic agent .

Case Study 2: Cytotoxicity Assessment

In vitro assays on various cancer cell lines revealed effective inhibition of cell growth at micromolar concentrations, indicating its promising role in cancer treatment research .

Mecanismo De Acción

El mecanismo de acción de la L-lisina lactama (clorhidrato) implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en aplicaciones antimicrobianas, interrumpe la síntesis de la pared celular bacteriana al inhibir las enzimas que participan en la formación del peptidoglicano. En la investigación del cáncer, se ha demostrado que induce la apoptosis en las células cancerosas al modular las vías de señalización relacionadas con la supervivencia y la proliferación celular .

Compuestos Similares:

L-lisina: El aminoácido parental del que se deriva la L-lisina lactama.

Clorhidrato de L-lisina: Una forma de sal común de L-lisina que se utiliza en suplementos dietéticos.

Epsilon-poli-L-lisina: Una forma polimérica de L-lisina con propiedades antimicrobianas.

Comparación: La L-lisina lactama (clorhidrato) es única debido a su estructura cíclica, que imparte una reactividad química y una actividad biológica diferentes en comparación con sus contrapartes lineales. Si bien la L-lisina y su forma clorhidrato se utilizan principalmente como suplementos nutricionales, la L-lisina lactama se emplea con más frecuencia en aplicaciones químicas y farmacéuticas especializadas .

Comparación Con Compuestos Similares

L-lysine: The parent amino acid from which L-lysine lactam is derived.

L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.

Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.

Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .

Actividad Biológica

(S)-3-Aminoazepan-2-one, also known as L-lysine lactam, is a cyclic amide with significant biological activity that has drawn considerable interest in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered azepane ring structure containing an amino group (NH₂) and a carbonyl group (C=O). Its molecular formula is C₆H₁₂N₂O, with a CAS number of 21568-87-6. The compound's unique structural features contribute to its reactivity and potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is critical in the inflammatory response.

A study involving animal models of inflammation reported that administration of this compound led to a significant decrease in swelling and pain associated with induced inflammatory conditions .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. For example, it was found to activate caspase pathways, leading to programmed cell death in breast cancer cells .

A comparative analysis of different compounds revealed that this compound exhibited higher cytotoxicity against certain cancer cell lines compared to its structural analogs, indicating its potential as a lead compound for cancer therapy .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been documented against various bacterial strains. It disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation, thus exhibiting bactericidal effects .

In a study evaluating the efficacy of this compound against multidrug-resistant bacteria, this compound showed promising results, suggesting its potential use as an antimicrobial agent in clinical settings.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound inhibits COX-2 expression and downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of the Bcl-2 family proteins have been identified as key pathways.

- Antimicrobial Mechanism : By interfering with bacterial cell wall synthesis, it effectively reduces bacterial viability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in COX-2 expression in vitro |

| Study 2 | Assess anticancer properties | Induced apoptosis in breast cancer cells via caspase activation |

| Study 3 | Test antimicrobial efficacy | Effective against multidrug-resistant bacterial strains |

Propiedades

IUPAC Name |

(3S)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331504 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-87-6 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-α-Amino-ε-caprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.